1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a fluorophenyl group at the 3-position of the pyrazole ring adds unique properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent, followed by acidification to obtain the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the compound.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro, amino, or halogen groups can be introduced using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
1-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acid: The presence of a methyl group instead of fluorine can affect the compound’s reactivity and interactions.
1-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: The nitro group introduces different electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDRYXSIVKHKKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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